molecular formula C12H13ClO2 B13996851 methyl 3-chloro-3-phenylcyclobutane-1-carboxylate

methyl 3-chloro-3-phenylcyclobutane-1-carboxylate

Cat. No.: B13996851
M. Wt: 224.68 g/mol
InChI Key: WBNAXRCYKKYPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-3-phenylcyclobutane-1-carboxylate is an organic compound with the molecular formula C12H13ClO2 It is a cyclobutane derivative featuring a phenyl group and a chloro substituent on the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-3-phenylcyclobutane-1-carboxylate typically involves the cycloaddition of bicyclo[1.1.0]butanes with electrophiles. One common method includes the reaction of a suitable bicyclo[1.1.0]butane precursor with methyl iodide (MeI) in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) as the solvent . The reaction is carried out under controlled temperature conditions to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-3-phenylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex cyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted cyclobutane derivatives, while oxidation and reduction reactions can lead to the formation of corresponding alcohols, ketones, or carboxylic acids.

Scientific Research Applications

Methyl 3-chloro-3-phenylcyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme-substrate interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-chloro-3-phenylcyclobutane-1-carboxylate involves its interaction with molecular targets through various pathways. The chloro and phenyl groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules, leading to the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-chloro-3-phenylcyclopropane-1-carboxylate: A similar compound with a cyclopropane ring instead of a cyclobutane ring.

    Methyl 3-chloro-3-phenylcyclopentane-1-carboxylate: A derivative with a cyclopentane ring.

    Methyl 3-chloro-3-phenylcyclohexane-1-carboxylate: A compound with a cyclohexane ring.

Uniqueness

Methyl 3-chloro-3-phenylcyclobutane-1-carboxylate is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties. The strain in the cyclobutane ring makes it more reactive compared to its cyclopropane, cyclopentane, and cyclohexane analogs. This reactivity can be advantageous in certain synthetic applications and research studies.

Properties

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

methyl 3-chloro-3-phenylcyclobutane-1-carboxylate

InChI

InChI=1S/C12H13ClO2/c1-15-11(14)9-7-12(13,8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

WBNAXRCYKKYPPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C1)(C2=CC=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.